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Compound of Interest

Compound Name:
Tetraethylammonium fluoride

dihydrate

Cat. No.: B106582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of

tetraethylammonium fluoride dihydrate (Et₄NF·2H₂O). It is intended to be a valuable

resource for researchers and professionals in drug development and related scientific fields,

offering detailed data, experimental methodologies, and insights into its properties and potential

biological interactions.

Core Properties and Specifications
Tetraethylammonium fluoride dihydrate is a quaternary ammonium salt that exists as a

white to light yellow crystalline solid. It is recognized for its role as a phase transfer catalyst and

a source of fluoride ions in organic synthesis, which is particularly relevant in the creation of

fluorinated compounds for pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of Tetraethylammonium Fluoride Dihydrate
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Property Value Reference

CAS Number 665-46-3 [1][2]

Molecular Formula C₈H₂₄FNO₂ [1][2]

Molecular Weight 185.28 g/mol [1][2]

Appearance
Light yellow to brown solid;

White crystalline powder
[1]

Melting Point 210.0 - 220.0 °C [1]

Purity (Assay) ≥99.0% [1]

Moisture Content ≤27% [1]

Spectroscopic and Crystallographic
Characterization
The structural identity and purity of tetraethylammonium fluoride dihydrate are confirmed

through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the organic cation's structure.

Table 2: Expected NMR Spectroscopic Data (¹H, ¹³C, ¹⁹F NMR)

Nucleus Solvent
Expected Chemical
Shift (ppm)

Multiplicity

¹H D₂O ~3.2 Quartet

~1.2 Triplet

¹³C D₂O ~52 -

~7 -

¹⁹F D₂O ~-123 Singlet
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps to identify functional groups and the presence of water of hydration.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Assignment

3500-3200 O-H stretch (water of hydration)

3000-2850 C-H stretch (aliphatic)

1650-1600 H-O-H bend (water of hydration)

1480-1440 C-H bend (CH₂ and CH₃)

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive information on the three-dimensional

structure of the compound in its crystalline state. While a structure for the exact dihydrate is not

readily available in published literature, a detailed study on a closely related hydrate,

reformulated as 4(C₂H₅)₄NF·11H₂O, offers significant insight into the crystal packing and

hydrogen bonding network.

In this structure, the tetraethylammonium cations are disordered, and the fluoride anions are

linked to water molecules through hydrogen bonds. The analysis of this related compound

underscores the complexity of the hydrated forms of tetraethylammonium fluoride.

Table 4: Crystallographic Data for a Tetraethylammonium Fluoride Hydrate
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Parameter 4(C₂H₅)₄NF·11H₂O

Crystal System Orthorhombic

Space Group Pna2₁

a (Å) 19.345(3)

b (Å) 12.011(2)

c (Å) 12.235(2)

Volume (Å³) 2843.4

Z 4

Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning

Calorimetry (DSC) are crucial for understanding the thermal stability and dehydration process

of hydrated salts. For tetraethylammonium fluoride dihydrate, TGA would be expected to

show a weight loss corresponding to the two water molecules, followed by decomposition at

higher temperatures. DSC would reveal the enthalpy changes associated with dehydration and

decomposition. While specific thermograms for the dihydrate are not publicly available, analysis

of the analogous tetramethylammonium fluoride tetrahydrate shows an immediate weight loss

upon heating, indicating the loss of water, followed by decomposition.

Experimental Protocols
Detailed experimental protocols are essential for reproducible characterization.

Synthesis and Purification Workflow
A general method for the synthesis of quaternary ammonium fluorides involves an anion

exchange reaction. The following workflow outlines a typical procedure.
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General Synthesis and Purification Workflow

Start Materials:
Tetraethylammonium Bromide (Et4NBr)

Silver(I) Fluoride (AgF)

Dissolve Et4NBr and AgF
in an appropriate solvent (e.g., Methanol)

Stir reaction mixture
at room temperature

Formation of Silver Bromide (AgBr) precipitate

Filter to remove AgBr precipitate

Evaporate the solvent from the filtrate

Recrystallize the crude product from a
suitable solvent system (e.g., isopropanol/water)

Dry the crystals under vacuum

Tetraethylammonium Fluoride Dihydrate
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Mechanism of K+ Channel Blockade by Tetraethylammonium (TEA+)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. electronicsandbooks.com [electronicsandbooks.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b106582?utm_src=pdf-body-img
https://www.benchchem.com/product/b106582?utm_src=pdf-custom-synthesis
http://electronicsandbooks.com/edt/manual/Magazine/J/Journal%20of%20Inclusion%20Phenomena%20and%20Macrocyclic%20Chemistry/1985%20v.03/03%20(211-378)/347-354.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [Characterization of Tetraethylammonium Fluoride
Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106582#characterization-of-tetraethylammonium-
fluoride-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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